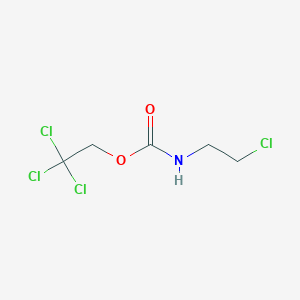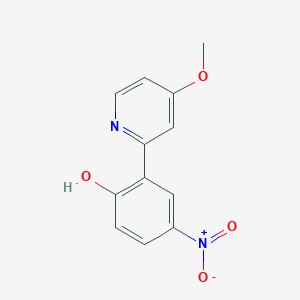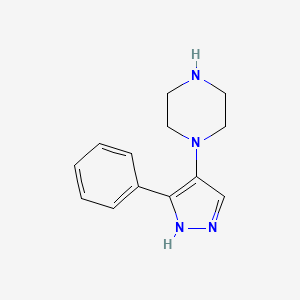![molecular formula C18H15N5 B8282106 benzyl[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amine](/img/structure/B8282106.png)
benzyl[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amine
Overview
Description
Benzyl[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amine is a complex organic compound that features a benzyl group attached to a pyrrolo[2,3-b]pyridine and pyrimidine scaffold. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolo[2,3-b]pyridine core, which can be synthesized via cyclization reactions involving appropriate precursors. The pyrimidine ring is then introduced through condensation reactions with suitable reagents.
Key steps in the synthesis may include:
Cyclization: Formation of the pyrrolo[2,3-b]pyridine core.
Condensation: Introduction of the pyrimidine ring.
Benzylation: Attachment of the benzyl group to the nitrogen atom of the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Benzyl[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could lead to amine derivatives.
Scientific Research Applications
Benzyl[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Mechanism of Action
The mechanism by which benzyl[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amine exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit the activity of these targets, leading to therapeutic effects. For instance, it may inhibit kinases involved in cell signaling pathways, thereby preventing cancer cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure and are also studied for their biological activities.
Pyrimidine derivatives: Known for their wide range of biological activities, including antiviral and anticancer properties.
Uniqueness
Benzyl[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amine is unique due to its specific combination of the pyrrolo[2,3-b]pyridine and pyrimidine rings, which may confer distinct biological activities and selectivity towards certain molecular targets .
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
Molecular Formula |
C18H15N5 |
|---|---|
Molecular Weight |
301.3 g/mol |
IUPAC Name |
N-benzyl-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C18H15N5/c1-2-5-13(6-3-1)11-21-16-8-10-20-18(23-16)15-12-22-17-14(15)7-4-9-19-17/h1-10,12H,11H2,(H,19,22)(H,20,21,23) |
InChI Key |
JAGFTISVIIETEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=NC=C2)C3=CNC4=C3C=CC=N4 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6,7-Dichloro-5-hydroxy-2-isopropylbenzo[b]thiophene](/img/structure/B8282044.png)




![4-Nitro-2-[(tetrahydro-pyran-4-yl)-(2,2,2-trifluoro-acetyl)-amino]-benzoic acid](/img/structure/B8282093.png)

![3-(3-[(Furan-2-ylmethyl)-sulfamoyl]-phenyl)acrylic Acid](/img/structure/B8282107.png)
![[(4,5-Dimethoxy-2-nitrophenyl)-thio]acetic acid](/img/structure/B8282109.png)
![4-(2-[Furan-2-yl]ethyl)-1,2,3,5-tetrahydropyridine](/img/structure/B8282111.png)
